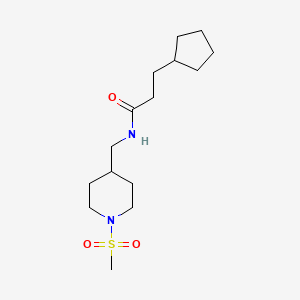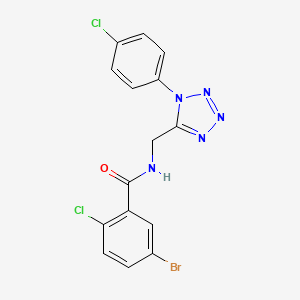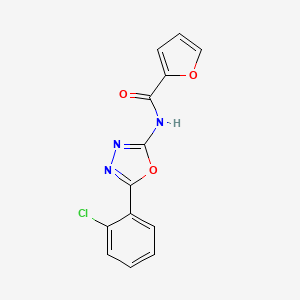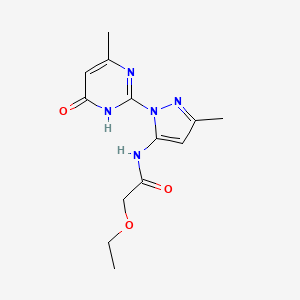
3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide” is complex, with both N atoms, the S atom, and one C atom lying on the reflecting plane. The piperazinium ring adopts a chair conformation .
Chemical Reactions Analysis
While specific chemical reactions involving “3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide” are not available, there are studies on the chemical modulation of similar compounds . These studies involve the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent, and replacement of the benzimidazol-2-one moiety with urea-like substructures .
科学的研究の応用
Antimicrobial Activity
Research by Vinaya et al. (2009) focused on the synthesis of derivatives similar to the requested compound, demonstrating significant antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. The study highlighted the influence of substitutions on the antimicrobial efficacy of these compounds, suggesting potential applications in agricultural pest and disease management (Vinaya et al., 2009).
Alzheimer’s Disease Treatment
A series of N-substituted derivatives were synthesized by Rehman et al. (2018) to evaluate potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer's disease, indicating their potential as therapeutic agents (Rehman et al., 2018).
Oxytocin Receptor Imaging
Smith et al. (2013) conducted a study on compound L-368,899, alkylated to generate a selective oxytocin receptor ligand for PET imaging. Although specific uptake in the brain was not clearly distinguishable, the research provides insights into developing imaging agents for neurological studies (Smith et al., 2013).
Phospholipase A2 Inhibition
Oinuma et al. (1991) synthesized a novel series of compounds, including derivatives similar to the requested compound, as potent inhibitors of membrane-bound phospholipase A2. These findings are relevant for cardiovascular disease treatment, demonstrating the compounds' potential in reducing myocardial infarction size (Oinuma et al., 1991).
Insecticide Development
Sparks et al. (2013) and Zhu et al. (2011) discussed the chemistry and mode of action of sulfoxaflor, a novel insecticide targeting sap-feeding pests. These studies highlight the unique action mechanism of sulfoxaflor, distinct from other insecticides, and its effectiveness against resistant insect pests. This research supports the application of similar compounds in developing new, effective insecticides (Sparks et al., 2013); (Zhu et al., 2011).
作用機序
Mode of Action
The specific mode of action of 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide Similar compounds have been shown to interact with their targets through various mechanisms, such as oxidative addition and transmetalation
Biochemical Pathways
The biochemical pathways affected by 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide Similar compounds have been involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide These properties are crucial in determining the bioavailability of the compound
特性
IUPAC Name |
3-cyclopentyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-21(19,20)17-10-8-14(9-11-17)12-16-15(18)7-6-13-4-2-3-5-13/h13-14H,2-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVEVQJZGHKJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2558388.png)

![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2558390.png)


![2-Chloro-N-[(1-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2558395.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide](/img/structure/B2558396.png)
![4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2558398.png)

![1-(3,3-Diphenylpropyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2558400.png)

![Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate](/img/structure/B2558405.png)
![2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2558406.png)
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2558408.png)